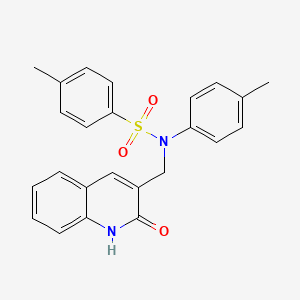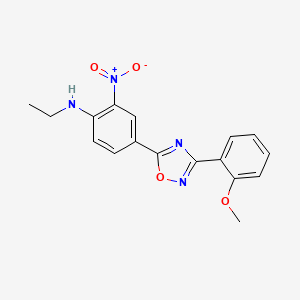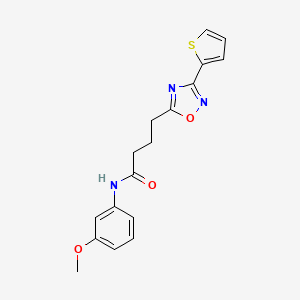
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide, commonly known as BMH-21, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a cancer treatment. BMH-21 has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis. In
Mechanism of Action
BMH-21 targets the DNA of cancer cells, causing DNA damage and inducing apoptosis. BMH-21 binds to the minor groove of DNA, leading to the disruption of DNA structure and function. This results in the activation of DNA damage response pathways and the induction of apoptosis.
Biochemical and Physiological Effects
BMH-21 has been shown to have selective toxicity towards cancer cells, sparing normal cells. This is due to the differential expression of DNA repair pathways in cancer cells compared to normal cells. BMH-21 has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Advantages and Limitations for Lab Experiments
BMH-21 has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. However, BMH-21 is a synthetic compound and may have limited availability and high cost. Additionally, BMH-21 has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Future Directions
For BMH-21 research include the optimization of its synthesis method to improve yields and reduce costs. Further preclinical studies are needed to evaluate the safety and efficacy of BMH-21 in animal models. Clinical trials are needed to evaluate the safety and efficacy of BMH-21 in humans. Additionally, the combination of BMH-21 with other cancer treatments, such as chemotherapy and immunotherapy, should be explored to enhance its therapeutic potential.
Synthesis Methods
The synthesis of BMH-21 involves the reaction of 4-methylbenzoyl chloride with N-butyl-2-amino-6-methylquinoline in the presence of a base. The resulting product is then treated with 2-hydroxybenzaldehyde to form BMH-21. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
BMH-21 has been extensively studied in preclinical models of cancer, including breast, lung, colon, and pancreatic cancer. In vitro studies have shown that BMH-21 inhibits the growth of cancer cells by inducing DNA damage and apoptosis. In vivo studies have demonstrated that BMH-21 inhibits tumor growth and prolongs survival in animal models.
properties
IUPAC Name |
N-butyl-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-12-25(23(27)18-9-6-16(2)7-10-18)15-20-14-19-13-17(3)8-11-21(19)24-22(20)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFVEVAWUZBAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)







